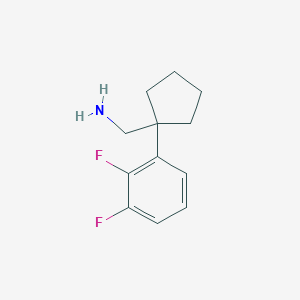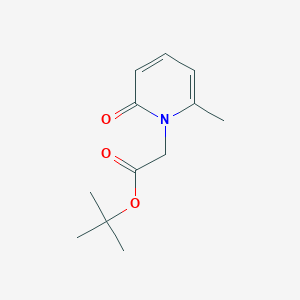amine](/img/structure/B11740727.png)
[(1-methyl-1H-pyrazol-5-yl)methyl](3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-5-yl)methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a 3-methylbutylamine group at the 5-position. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Substitution at the 1-Position: The methyl group can be introduced at the 1-position of the pyrazole ring through alkylation. This can be achieved by reacting the pyrazole with methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the 3-Methylbutylamine Group: The final step involves the introduction of the 3-methylbutylamine group at the 5-position of the pyrazole ring. This can be done through a nucleophilic substitution reaction using 3-methylbutylamine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of (1-methyl-1H-pyrazol-5-yl)methylamine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1-methyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ylamine: Similar structure but lacks the 3-methylbutylamine group.
3-Methyl-1-phenyl-1H-pyrazol-5-ylamine: Contains a phenyl group instead of the 3-methylbutylamine group.
5-Amino-1-methyl-1H-pyrazole: Contains an amino group at the 5-position instead of the 3-methylbutylamine group.
The uniqueness of (1-methyl-1H-pyrazol-5-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-9(2)4-6-11-8-10-5-7-12-13(10)3/h5,7,9,11H,4,6,8H2,1-3H3 |
InChI Key |
SJOFFSXJROBNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)

![3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11740691.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)

![2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11740713.png)

![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
